molecular formula C8H7BrO3 B1415483 Benzoic acid, 4-bromo-3-(methoxy-d3)- CAS No. 1620677-57-7

Benzoic acid, 4-bromo-3-(methoxy-d3)-

Cat. No.: B1415483
CAS No.: 1620677-57-7
M. Wt: 234.06 g/mol
InChI Key: UEVXVBKBOFGKIN-FIBGUPNXSA-N
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Description

“Benzoic acid, 4-bromo-3-(methoxy-d3)-” is a chemical compound with the molecular formula C8H4D3BrO3 and a molecular weight of 234.03 . It is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 4-bromo-3-(methoxy-d3)-” has been determined using various computational methods . The compound has a bromo group at the 4th position and a methoxy group at the 3rd position on the benzoic acid ring .


Physical and Chemical Properties Analysis

“Benzoic acid, 4-bromo-3-(methoxy-d3)-” has a molecular weight of 231.04 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the retrieved sources.

Scientific Research Applications

Structure and Chemical Reactivity

4-Bromo-3-(methoxymethoxy) benzoic acid's structure and various molecular parameters were determined using DFT at the B3LYP/6-311++G(d,p) level. This study provides insights into the molecule's reactivity through descriptors like ionization energy, hardness, electrophilicity, and Fukui function. The analysis also included vibrational assessments and computed parameters such as molecular electrostatic potential surface, HOMO-LUMO gap, dipole moment, polarizability, and hyperpolarizability, offering a comprehensive understanding of its non-linear optical properties and potential applications in material science and molecular engineering (S. Yadav, A. Khare, K. Yadav, P. C. Maurya, A. Singh, A. Kumar, 2022).

Crystal Structure Analysis

The crystal structures of derivatives such as methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid were compared, highlighting the formation of two-dimensional architectures primarily through C—H⋯O hydrogen bonds and other interactions like Br⋯O and π–π interactions. This comparative analysis aids in understanding the intermolecular interactions and structural diversity within halogen-substituted benzoic acids, which can be significant in the design of new materials and pharmaceuticals (P. A. Suchetan, V. Suneetha, S. Naveen, N. Lokanath, P. Krishna Murthy, 2016).

Synthesis and Liquid Crystalline Behavior

A study on the synthesis and characterization of benzoic acid derivatives containing methoxyazobenzene investigated their potential as H-bonded liquid crystals. This research provides insights into the molecular design principles that can prevent segregation and effectively modulate intermolecular interactions, leading to materials with desired liquid crystalline properties. Such studies are pivotal for advancing the development of new materials with applications in displays, sensors, and other electronic devices (B. Bing, 2006).

Synthesis and Industrial Applications

The synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the production of SGLT2 inhibitors, showcases the compound's relevance in pharmaceutical manufacturing. This research demonstrates a practical and scalable process, highlighting the compound's importance in the synthesis of therapeutic agents for diabetes treatment (Yi Zhang, Xiao‐Rong Ma, Xiaohan Shan, Xiao-Wen Zhang, Jian-qi Li, Yu Liu, 2022).

Properties

IUPAC Name

4-bromo-3-(trideuteriomethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVXVBKBOFGKIN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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